molecular formula C16H18ClNO2S B3018273 2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide CAS No. 1797352-34-1

2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide

Cat. No.: B3018273
CAS No.: 1797352-34-1
M. Wt: 323.84
InChI Key: SWUPMIZEOUOJHA-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide is a structurally complex acetamide derivative characterized by three key substituents:

  • Methoxyethyl chain: Introduces polarity and hydrogen-bonding capacity, improving aqueous solubility.
  • 5-Methylthiophen-2-yl group: A heterocyclic moiety that may contribute to binding affinity in enzyme active sites or receptor pockets.

Its synthesis likely involves chloroacetylation of a pre-functionalized amine intermediate, analogous to methods described for similar compounds .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-11-7-8-15(21-11)14(20-2)10-18-16(19)9-12-5-3-4-6-13(12)17/h3-8,14H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUPMIZEOUOJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)CC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenylacetic acid with 2-methoxyethylamine to form an amide bond. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related acetamides, focusing on substituent effects, synthetic strategies, and inferred biological activity.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Synthesis Highlights Biological Activity (Inferred) Key References
2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide 2-Chlorophenyl, methoxyethyl, 5-methylthiophene Likely via chloroacetylation of a methoxyethyl-thiophene amine intermediate Potential protease inhibition (analogy to )
2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) 5-Chlorothiophene, pyridine One-step coupling of chlorothiophene acetic acid with pyridin-3-amine SARS-CoV-2 Mpro inhibitor (docking score: -22 kcal/mol)
N-[2-(2-Chlorophenyl)ethyl]acetamide 2-Chlorophenyl, ethyl chain Direct chloroacetylation of 2-chlorophenethylamine Simplified analog; potential scaffold for further derivatization
N-(5-Chloro-2-methoxyphenyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide 5-Chloro-2-methoxyphenyl, thiophenemethyl Multi-step synthesis with TDAE-mediated carbanion generation Not reported; structural similarity suggests enzyme-targeted activity
2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f) Trichloroethyl, 5-chlorothiophene Friedel-Crafts alkylation followed by chloroacetylation No direct activity data; steric bulk may limit membrane permeability

Key Observations

5-Methylthiophene vs. 5-chlorothiophene: Methyl substitution may enhance metabolic stability compared to chlorine, which could increase electrophilicity and reactivity .

Synthetic Accessibility: Compounds with simpler substituents (e.g., N-[2-(2-Chlorophenyl)ethyl]acetamide) are synthesized in fewer steps, whereas the target compound’s methoxyethyl-thiophene moiety likely requires protective group strategies .

Biological Relevance :

  • Pyridine-containing analogs () exhibit strong binding to viral proteases (-22 kcal/mol), suggesting that the target compound’s thiophene and chlorophenyl groups could similarly engage hydrophobic pockets .
  • The absence of nitro or sulfonyl groups (common in ) may reduce off-target effects but limit interactions with redox-sensitive enzymes.

Biological Activity

The compound 2-(2-Chlorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide is a synthetic derivative of thiophene, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C16H17ClN2O3S
  • Molecular Weight: 352.8 g/mol
PropertyValue
Molecular FormulaC16H17ClN2O3S
Molecular Weight352.8 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its anticancer and antimicrobial properties. The presence of both chlorophenyl and thiophene groups contributes to its potential therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, studies have demonstrated that related thiophene derivatives can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells .

The mechanism through which this compound exerts its anticancer effects may involve:

  • Inhibition of Kinases: Thiophene derivatives are known to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Induction of Apoptosis: The compound may activate apoptotic pathways through caspase activation, leading to programmed cell death in tumor cells.

Case Studies

  • Study on Anticancer Activity : A recent study synthesized a series of thiophene derivatives, including compounds structurally related to our target compound. The study evaluated their cytotoxicity against A549 and C6 cell lines using the MTT assay. Results indicated that certain derivatives significantly reduced cell viability, suggesting a promising anticancer profile .
  • Antimicrobial Properties : Another investigation explored the antimicrobial effects of thiophene derivatives against various bacterial strains. The findings suggested that the presence of the thiophene ring enhances the antimicrobial activity, making these compounds potential candidates for developing new antibiotics.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of This compound , it is useful to compare it with other thiophene derivatives:

Table 2: Comparison with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial Activity
5-Methylthiophene Derivative AModerateHigh
5-Chloro-6-methylthiopheneHighModerate
This compound HighPotential

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